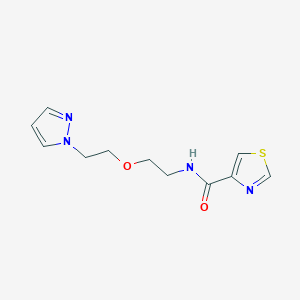

![molecular formula C13H15N5O3S B2573195 2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2097922-54-6](/img/structure/B2573195.png)

2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

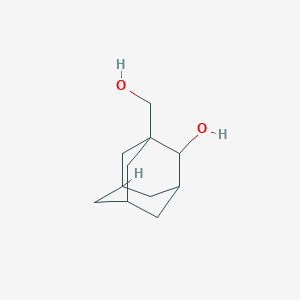

The compound appears to contain a thiadiazole group, which is a type of heterocycle. Heterocyclic compounds are cyclic compounds in which another atom replaces one or more carbons in the ring . The 5-membered oxadiazole and thiadiazole scaffolds are well-known heterocycles and are a common feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions, and the specific process would depend on the other groups present in the compound . Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

Thiadiazole is a 5-membered ring with two nitrogen atoms and one sulfur atom . The stability order of isomers decreases as 1,3,4 > 1,2,4 > 1,2,3 > 1,2,5 . The 1,2,3-oxadiazole isomer is found solely as an unstable diazoketone tautomer due to its cyclic structure instability, making 1,3,4 and 1,2,4 isomers more frequent in medicinal chemistry than the other two isomers .Aplicaciones Científicas De Investigación

Biological Activities of Synthesized Phenothiazines

Recent medicinal chemistry investigations have focused on phenothiazine derivatives due to their promising biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial effects, among others. The phenothiazine core is considered a potent pharmacophoric moiety, potentially leading to new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

DPP IV Inhibitors and Diabetes Mellitus Treatment

Dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine derivatives, have been extensively studied for their antidiabetic properties. These inhibitors work by preventing the degradation of incretin molecules, thereby promoting insulin secretion and offering a therapeutic approach for type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011).

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds with piperidine derivatives have been evaluated for their selectivity and potency as chemical inhibitors of cytochrome P450 isoforms. These studies are crucial for understanding drug-drug interactions and enhancing the safety of co-administered pharmaceuticals (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in drug design due to its presence in a variety of therapeutic drugs. Modifications to the piperazine nucleus can result in compounds with a broad range of pharmacological activities, highlighting the versatility of piperazine-based molecules in medicinal chemistry (Rathi, Syed, Shin, & Patel, 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c1-17-12(19)3-2-10(15-17)13(20)18-6-4-9(5-7-18)21-11-8-14-22-16-11/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZPGVDNDSIHLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

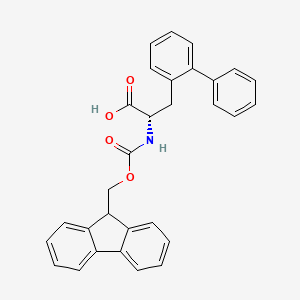

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2573114.png)

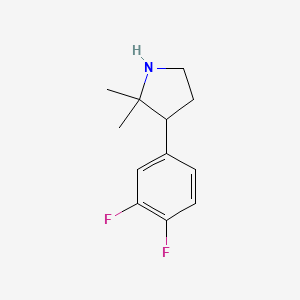

![8,9-dimethoxy-N-[(4-methylphenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2573115.png)

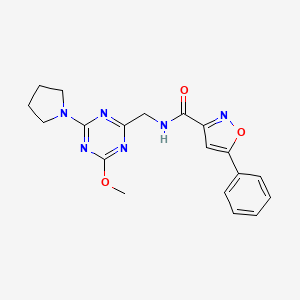

![(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B2573116.png)

![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)

![2-{3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2573122.png)

![5-CHLORO-N-[2-(FURAN-3-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2573125.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573126.png)

![N-(4-ethylphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2573127.png)

![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)